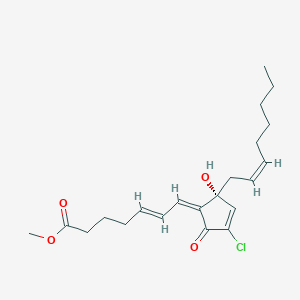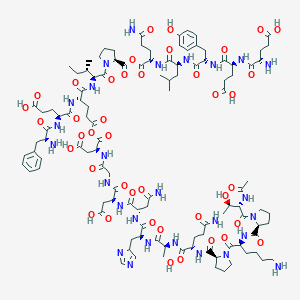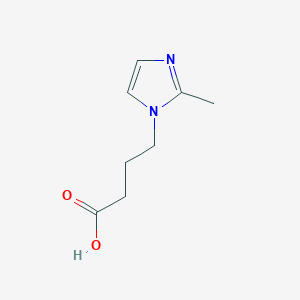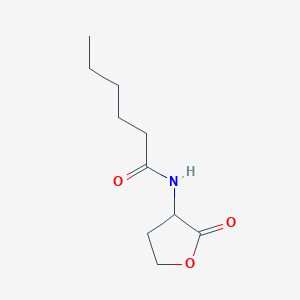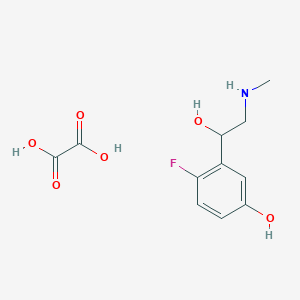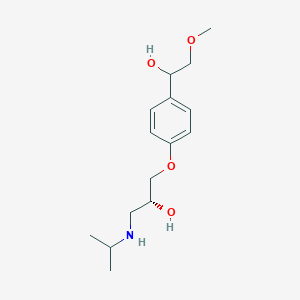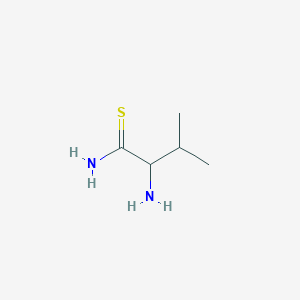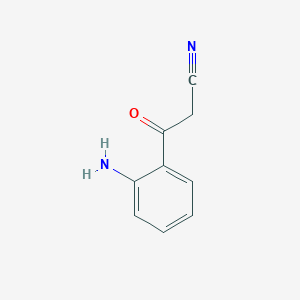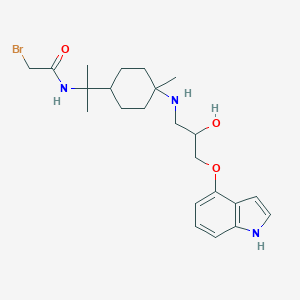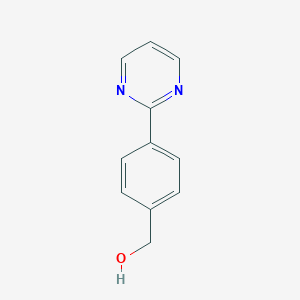
(4-Pyrimidin-2-ylphenyl)methanol
Übersicht
Beschreibung
(4-Pyrimidin-2-ylphenyl)methanol is a compound of interest due to its structural characteristics, which involve a pyrimidine ring linked to a phenyl group with a methanol moiety. This structure suggests potential for diverse chemical reactions and properties, making it a subject of study in various fields of chemistry and material science.
Synthesis Analysis
Molecular Structure Analysis
Structural investigations of pyrimidine-based compounds reveal nonplanar conformations and interactions that significantly influence their chemical behavior. For instance, the crystal structure analysis provides insights into the orientation and conformational disorder within the molecule, which are crucial for understanding its reactivity and interaction potential (M. Akkurt et al., 2003).
Chemical Reactions and Properties
Chemical reactions involving pyrimidine derivatives demonstrate their versatility and reactivity, particularly in organocatalysis and synthesis of complex molecules. These compounds often serve as catalysts or intermediates in the formation of products with high enantioselectivity (B. Bonini et al., 2006).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting points, and crystalline structure, are closely related to their molecular arrangement and intermolecular forces. Studies on similar compounds underline the importance of hydrogen bonding and π-π interactions in dictating the compounds' physical state and stability (C. Glidewell et al., 1994).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and oxidation potential, of pyrimidine derivatives are influenced by their electronic structure and functional groups. Research into compounds with similar structures reveals the roles of substituents and molecular conformation in determining their chemical behavior and reactivity (S. Naya et al., 2005).
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The crystal structure of a compound related to (4-Pyrimidin-2-ylphenyl)methanol, specifically a pyrimidine fungicide, has been studied in detail. The study involved an analysis of the dihedral angles between the planes of the pyrimidine ring and chlorophenyl and fluorophenyl rings. The crystal formed a three-dimensional network through hydrogen bonds and weak C—H⋯π and C—Cl⋯π interactions, indicating a complex molecular architecture (Kang et al., 2015).
Biotransformation in Microbial Cells
(4-Pyrimidin-2-ylphenyl)methanol and its derivatives have been used as key intermediates in the production of pharmaceutical compounds. For instance, (S)-(4-Chlorophenyl)-(pyridin-2-yl)methanol, a chiral intermediate of the anti-allergic drug Betahistine, has been synthesized using microbial cells in an aqueous two-phase system. This biotransformation process demonstrated the potential of microbial cells in synthesizing complex organic compounds efficiently (Ni et al., 2012).
Synthesis of Novel Compounds
The compound has been involved in the synthesis of novel organic compounds. For example, novel fused chromone–pyrimidine hybrids and 2,4,5-trisubstituted pyrimidine derivatives have been synthesized using (4-Pyrimidin-2-ylphenyl)methanol derivatives as intermediates. These compounds hold potential for various applications in medicinal chemistry (Sambaiah et al., 2017).
Antiviral and Anticancer Potency
Certain derivatives of (4-Pyrimidin-2-ylphenyl)methanol have shown significant antiviral and anticancer properties. For instance, compounds synthesized from this chemical have demonstrated inhibitory effects on a range of viruses and cancer cell lines, indicating its potential as a base compound for developing therapeutic agents (Robins et al., 2007).
Green Chemical Synthesis
The compound has also been used in green chemistry applications, such as the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system using Escherichia coli as a whole-cell catalyst. This method demonstrates an environmentally friendly and efficient approach to chemical synthesis, reducing reaction time significantly (Chen et al., 2021).
Safety And Hazards
“(4-Pyrimidin-2-ylphenyl)methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation if inhaled . It is harmful if swallowed . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
(4-pyrimidin-2-ylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-8-9-2-4-10(5-3-9)11-12-6-1-7-13-11/h1-7,14H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNFHGGALVZZAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00575440 | |
| Record name | [4-(Pyrimidin-2-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00575440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Pyrimidin-2-ylphenyl)methanol | |
CAS RN |
100806-78-8 | |
| Record name | [4-(Pyrimidin-2-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00575440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid](/img/structure/B25501.png)

